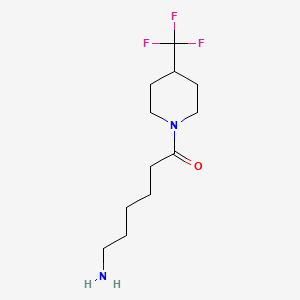
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one is a compound that features a piperidine ring substituted with a trifluoromethyl group. Piperidine derivatives are known for their wide range of biological activities and are often used in drug discovery . The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Hexanone Chain: The hexanone chain can be attached through nucleophilic substitution reactions, where the amino group reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively . The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Trifluoromethyl Compounds: Other trifluoromethyl-containing compounds, such as fluoxetine and celecoxib, also benefit from the enhanced stability and bioavailability conferred by the trifluoromethyl group.
Uniqueness
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one is unique due to the combination of the piperidine ring and the trifluoromethyl group, which together enhance its biological activity and stability. This makes it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
6-amino-1-[4-(trifluoromethyl)piperidin-1-yl]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O/c13-12(14,15)10-5-8-17(9-6-10)11(18)4-2-1-3-7-16/h10H,1-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYVRCARWCPARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














